molecular formula C26H27N7O3S B2594092 6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 896677-18-2

6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2594092
CAS RN: 896677-18-2
M. Wt: 517.61
InChI Key: OTFSTFWOUXVLLF-UHFFFAOYSA-N
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Description

6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N7O3S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown the development of pyrazolopyrimidine derivatives, highlighting their synthesis through various chemical reactions and evaluating their potential as anticancer agents. One study presents a novel series of pyrazolopyrimidines synthesized via condensation and esterification processes, demonstrating cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, alongside their ability to inhibit 5-lipoxygenase, suggesting a promising avenue for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Chemical Structure and Biological Evaluation

Another aspect of research delves into the chemical structure and biological evaluation of thieno- and oxazolopyrimidines. The study involves the synthesis of these compounds and testing their biological activities, with some derivatives showing potent antihypertensive effects. This research underscores the importance of chemical structure in determining the biological activity of pyrimidine derivatives, providing a foundation for future drug development (Russell et al., 1988).

Nonlinear Optical Properties

Investigations into the electronic and optical properties of thiopyrimidine derivatives have also been conducted. A study explored the structural parameters, electronic configurations, and nonlinear optical properties of certain phenyl pyrimidine derivatives, offering insights into their potential applications in optoelectronics and medicinal chemistry due to their promising nonlinear optical characteristics (Hussain et al., 2020).

Inhibition of Enzymatic Activities

Research on pyrimidine derivatives has also focused on their enzymatic inhibition capabilities. For example, the synthesis of bis-cyclized pyrimidine derivatives and their evaluation as inhibitors of 15-lipoxygenase have been reported. This work highlights the potential therapeutic applications of these compounds in treating diseases related to the enzyme's activity, such as inflammation and cancer (Asghari et al., 2016).

properties

IUPAC Name

6-[[4-(3-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S/c1-18-6-5-9-21(14-18)33-22(15-19-16-23(34)28-25(36)27-19)29-30-26(33)37-17-24(35)32-12-10-31(11-13-32)20-7-3-2-4-8-20/h2-9,14,16H,10-13,15,17H2,1H3,(H2,27,28,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFSTFWOUXVLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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